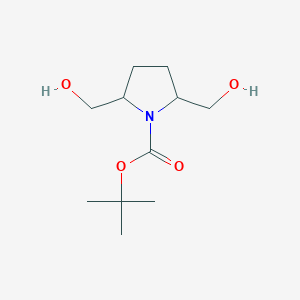
tert-Butyl-2,5-Bis(hydroxymethyl)pyrrolidin-1-carboxylat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate” involves multiple steps . For instance, one method involves a reaction with triethylamine in dichloromethane at 20℃ . Another method involves a reaction with palladium on activated charcoal and hydrogen in methanol at 40℃ .
Molecular Structure Analysis
The molecular formula of “tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate” is C11H21NO4 . Its average mass is 231.29 Da and its monoisotopic mass is 201.136490 Da .
Chemical Reactions Analysis
The chemical reactions involving “tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate” are complex and can vary depending on the conditions and reagents used. For instance, it can be used in the synthesis of novel nicotinic acetylcholine receptor ligands with cognition-enhancing properties .
Physical And Chemical Properties Analysis
“tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate” is a solid or semi-solid or lump or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .
Wissenschaftliche Forschungsanwendungen
Synthese von Nikotinsäure-Acetylcholin-Rezeptor-Liganden
Diese Verbindung dient als Baustein für die Synthese neuartiger Liganden für Nikotinsäure-Acetylcholin-Rezeptoren. Diese Rezeptoren sind entscheidend für die Signalübertragung im Nervensystem, und Liganden, die ihre Aktivität modulieren können, haben das Potenzial, neurodegenerative Erkrankungen und kognitive Beeinträchtigungen zu behandeln .
Entwicklung von chiralen β-Amino-Sulfiden und β-Amino-Thiolen
Die chirale Natur von tert-Butyl-2,5-Bis(hydroxymethyl)pyrrolidin-1-carboxylat macht es wertvoll für die Synthese von chiralen β-Amino-Sulfiden und β-Amino-Thiolen. Diese Verbindungen haben wichtige Anwendungen in der Pharmakologie und als Zwischenprodukte in der organischen Synthese .
Organische Bausteine
Als organischer Baustein wird diese Verbindung zur Konstruktion komplexer Moleküle verwendet. Ihre Struktur, die mehrere reaktive Stellen aufweist, ermöglicht eine vielseitige Derivatisierung, die für die Entwicklung neuer chemischer Einheiten unerlässlich ist .
Zwischenprodukte für bioaktive Moleküle
Die Verbindung wird zur Synthese monosubstituierter Piperazin-Zwischenprodukte verwendet, die Bestandteile vieler bioaktiver Moleküle sind. Piperazinderivate finden sich häufig in Medikamenten, die eine Vielzahl von Erkrankungen behandeln, von Infektionen bis hin zu psychischen Störungen.
Pharmazeutische Forschung
Aufgrund ihrer strukturellen Eigenschaften ist this compound ein Kandidat für die Herstellung pharmazeutischer Zwischenprodukte. Ihre Verwendung in der Medikamentensynthese könnte zur Entwicklung neuer Therapeutika führen.
Chemische Synthese und Katalyse
In der chemischen Synthese kann diese Verbindung als Katalysator oder Reaktant in verschiedenen organischen Reaktionen wirken. Ihre Stabilität unter verschiedenen Bedingungen macht sie für den Einsatz in katalytischen Prozessen geeignet .
Materialwissenschaft
Die in this compound vorhandenen funktionellen Gruppen machen sie zu einem potenziellen Kandidaten für die Modifizierung von Oberflächen oder die Herstellung von Polymeren mit spezifischen Eigenschaften für materialwissenschaftliche Anwendungen .
Analytische Chemie
In der analytischen Chemie könnten Derivate dieser Verbindung als Standards oder Reagenzien in der Chromatographie und Spektroskopie verwendet werden, um bei der Identifizierung und Quantifizierung komplexer biologischer Proben zu helfen .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Wirkmechanismus
Target of Action
tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate is primarily used as a building block in the synthesis of novel nicotinic acetylcholine receptor ligands . These receptors play a crucial role in the nervous system as they mediate the action of acetylcholine, a neurotransmitter.
Mode of Action
The compound tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate interacts with its targets, the nicotinic acetylcholine receptors, by binding to the receptor sites. This binding can modulate the receptor’s activity, potentially enhancing cognition .
Biochemical Pathways
The biochemical pathways affected by tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate are primarily those involving the nicotinic acetylcholine receptors. These receptors are part of the cholinergic system, which plays a key role in memory and learning. By modulating the activity of these receptors, the compound can influence these cognitive processes .
Result of Action
The molecular and cellular effects of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate’s action are primarily related to its modulation of the nicotinic acetylcholine receptors. By binding to these receptors, it can influence their activity and thus affect the functioning of the cholinergic system .
Action Environment
The action, efficacy, and stability of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the individual’s biochemistry. For instance, the compound is recommended to be stored at ambient temperature , suggesting that extreme temperatures could potentially affect its stability.
Eigenschaften
IUPAC Name |
tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8(6-13)4-5-9(12)7-14/h8-9,13-14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQFMICMBHKUSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00722997 | |
| Record name | tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00722997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885277-59-8 | |
| Record name | tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00722997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





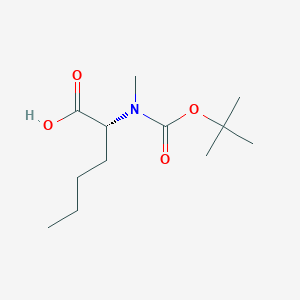
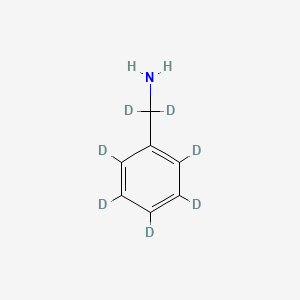
![4-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1525628.png)
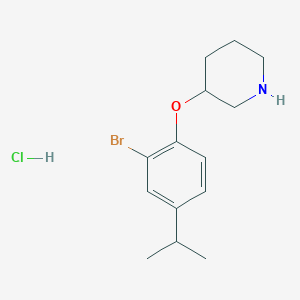
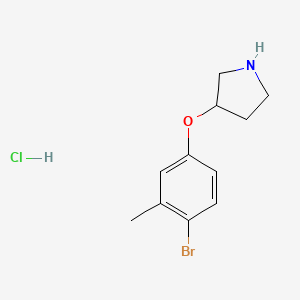
![4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1525632.png)
![5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride](/img/structure/B1525633.png)
![5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride](/img/structure/B1525635.png)
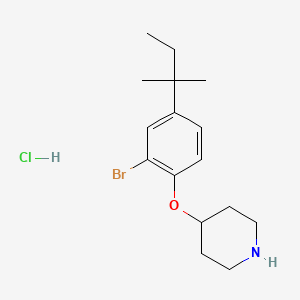
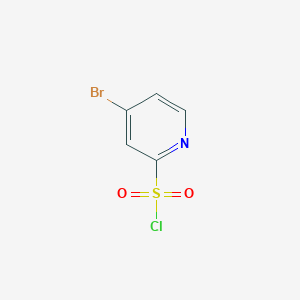

![Benzyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B1525645.png)